molecular formula C11H13NO3 B13815988 2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)

2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)

Cat. No.: B13815988
M. Wt: 207.23 g/mol
InChI Key: AEFVCQJRSPYONO-KTAJNNJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI) is a chemical compound with the molecular formula C11H13NO3. It is known for its unique structure, which includes a propenal group attached to a dihydroxyphenyl ethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI) typically involves the condensation of 3,4-dihydroxyphenylacetaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and safety of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenal group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroxyphenyl)acrylaldehyde: Similar structure but lacks the amino group.

    3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenal: Contains methoxy groups instead of hydroxyl groups.

    3-(3,4-Dimethoxyphenyl)-2-propenal: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI) is unique due to the presence of both dihydroxyphenyl and amino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(Z)-3-[2-(3,4-dihydroxyphenyl)ethylamino]prop-2-enal

InChI

InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h1-3,5,7-8,12,14-15H,4,6H2/b5-1-

InChI Key

AEFVCQJRSPYONO-KTAJNNJTSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCN/C=C\C=O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCNC=CC=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.